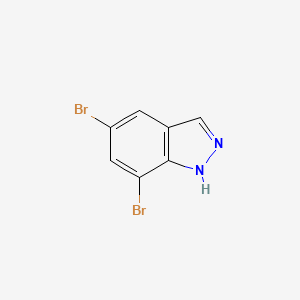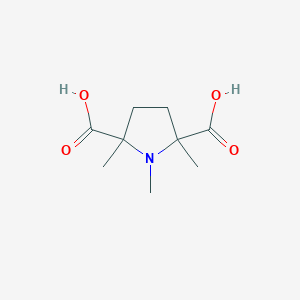![molecular formula C17H17NO3 B1321754 4-[(4-Phenylbenzoyl)amino]butanoic acid CAS No. 52558-72-2](/img/structure/B1321754.png)
4-[(4-Phenylbenzoyl)amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by the presence of a phenylbenzoyl group attached to an amino butanoic acid backbone, which imparts distinct chemical and physical properties.
Méthodes De Préparation
The synthesis of 4-[(4-Phenylbenzoyl)amino]butanoic acid typically involves multiple steps, starting with the preparation of the phenylbenzoyl chloride, which is then reacted with an appropriate amine to form the intermediate product. This intermediate is subsequently subjected to further reactions to introduce the butanoic acid moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques to enhance the overall efficiency and cost-effectiveness of the process.
Analyse Des Réactions Chimiques
4-[(4-Phenylbenzoyl)amino]butanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Typical reagents for these reactions include halogens and nucleophiles.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki–Miyaura coupling, which involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted and functionalized derivatives of the original compound.
Applications De Recherche Scientifique
4-[(4-Phenylbenzoyl)amino]butanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, serving as an intermediate in various synthetic pathways.
Biology: The compound’s structural properties make it useful in the study of biological systems, particularly in understanding protein-ligand interactions and enzyme mechanisms.
Medicine: It has potential therapeutic applications, including its use as a precursor for drug development and as a chemical chaperone to prevent protein aggregation in neurodegenerative diseases.
Industry: The compound is utilized in material science for the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 4-[(4-Phenylbenzoyl)amino]butanoic acid exerts its effects involves its interaction with molecular targets and pathways. For instance, as a chemical chaperone, it helps in the proper folding of proteins and prevents their aggregation, thereby protecting cells from endoplasmic reticulum stress-induced cell death . Additionally, it exhibits inhibitory activity against histone deacetylases, which play a role in gene expression regulation and have implications in various diseases .
Comparaison Avec Des Composés Similaires
4-[(4-Phenylbenzoyl)amino]butanoic acid can be compared with other similar compounds, such as:
4-Phenylbutyric acid: This compound shares a similar backbone but lacks the phenylbenzoyl group, resulting in different chemical and biological properties.
4-(4-Aminophenyl)butanoic acid: This derivative has an amino group instead of the phenylbenzoyl group, which affects its reactivity and applications.
Propriétés
IUPAC Name |
4-[(4-phenylbenzoyl)amino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-16(20)7-4-12-18-17(21)15-10-8-14(9-11-15)13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2,(H,18,21)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRHECSNKPCUGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70606578 |
Source


|
| Record name | 4-[([1,1'-Biphenyl]-4-carbonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70606578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52558-72-2 |
Source


|
| Record name | 4-[([1,1'-Biphenyl]-4-carbonyl)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70606578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321685.png)
![[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321686.png)


![2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile](/img/structure/B1321695.png)

![Spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1321703.png)





